1-Benzylpyrrolidine-3-carbonitrile
Overview
Description
1-Benzylpyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microbial Decyanation and Green Chemistry : Rhodococcus opacus sp-lma transformed 1-Benzylpyrrolidine-2,5-dicarbonitrile into 1-benzyl-5-cyano-2-pyrrolidinone and N-benzylacetamide. This microbial catalysis offered advantages in terms of efficiency and alignment with green chemistry principles (Pinheiro et al., 2011).
Anti-Proliferative Properties : Benzochromene derivatives synthesized from a reaction involving similar carbonitrile compounds showed potent cytotoxic activity against HT-29 cells. This suggests potential applications in chemotherapy, especially for colon cancer treatment (Ahagh et al., 2019).
Synthesis of Spiropyrrolidinyl Indenoquinoxaline Derivatives : The compound was used in the synthesis of novel functionalized indenoquinoxalone grafted spiropyrrolidine linked chromene-3-carbonitrile conjugates, indicating its utility in creating complex molecular structures (Pattanaik et al., 2018).
Total Synthesis of Alkaloids : The compound contributed to the synthesis of bioactive naphthyridine alkaloids lophocladine A and B, highlighting its role in the synthesis of biologically active compounds (Lotter et al., 2006).
Chemical Transformations under Nucleophilic Conditions : 6-Methylchromone-3-carbonitrile, a related compound, exhibited diverse reactivity towards nucleophilic reagents, leading to the formation of various heterocyclic systems, which suggests potential applications in synthetic chemistry (Ibrahim & El-Gohary, 2016).
Anti-bacterial Activity : The compound was involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which were evaluated for their antibacterial activity, indicating its relevance in the development of new antimicrobial agents (Rostamizadeh et al., 2013).
Insecticidal Potential : Quinoxaline derivatives synthesized using this compound demonstrated insecticidal potential against Aphis craccivora, suggesting applications in agricultural pest control (Alanazi et al., 2022).
Fluorescence Sensor and Cell Imaging : A benzo[h]chromene derivative related to this compound acted as a 'Turn On' fluorescence sensor for Pb2+, proving its utility in environmental monitoring and living cell imaging (Sinha et al., 2013).
Safety and Hazards
Future Directions
While specific future directions for 1-Benzylpyrrolidine-3-carbonitrile are not mentioned in the retrieved sources, the use of pyrrolidine compounds in drug discovery is a promising area of research . The versatility of these compounds allows for the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-benzylpyrrolidine-3-carbonitrile, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
1-benzylpyrrolidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCQUUNQHVAFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405451 | |
Record name | 1-benzylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-52-8 | |
Record name | 1-benzylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpyrrolidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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